3-Isopropylamino-1,2-propanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(propan-2-ylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(2)7-3-6(9)4-8/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBZGEJJKPNRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60983148 | |

| Record name | 3-[(Propan-2-yl)amino]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6452-57-9 | |

| Record name | 3-Isopropylamino-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropylamino-1,2-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Propan-2-yl)amino]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(isopropylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ISOPROPYLAMINO-1,2-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308N9VZ214 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isopropylamino-1,2-propanediol: Properties, Synthesis, and Pharmaceutical Significance

This technical guide provides a comprehensive overview of 3-isopropylamino-1,2-propanediol, a key chemical intermediate in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis methodologies, and its critical role in the manufacturing of widely-used therapeutics.

Introduction: A Versatile Building Block

This compound is an organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical manufacturing.[1] Its structure, featuring both amine and diol functional groups, makes it a versatile precursor for the synthesis of a range of bioactive molecules.[2] This guide will explore the fundamental chemical characteristics of this compound and elucidate its importance, particularly as a key intermediate in the synthesis of beta-adrenergic receptor antagonists.[1] Furthermore, its role as a characterized impurity in prominent drug substances underscores the necessity for its precise analytical quantification to ensure pharmaceutical quality and patient safety.[3]

Chemical Structure and Stereoisomerism

The molecular structure of this compound consists of a propane-1,2-diol backbone with an isopropylamino group attached to the third carbon.[1] This arrangement of functional groups imparts the molecule with its characteristic chemical reactivity and physical properties.

Structural Representation

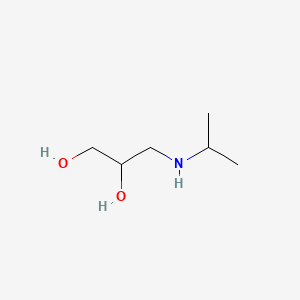

The chemical structure of this compound can be visualized as follows:

Caption: 2D Chemical Structure of this compound

Stereochemistry: The Importance of Chirality

A critical aspect of the structure of this compound is the presence of a chiral center at the second carbon atom of the propanediol backbone. This gives rise to two enantiomers: (R)-3-isopropylamino-1,2-propanediol and (S)-3-isopropylamino-1,2-propanediol.[4] The distinct spatial arrangement of these enantiomers is of paramount importance in the pharmaceutical field, as they can exhibit different pharmacological activities and metabolic profiles.[5] For many beta-blockers synthesized from this intermediate, only one enantiomer is responsible for the desired therapeutic effect.[5] Consequently, the stereospecific synthesis or efficient chiral separation of these enantiomers is a key consideration in drug manufacturing.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and purification. Below is a summary of its key properties.

| Property | Value | Source(s) |

| IUPAC Name | 3-(propan-2-ylamino)propane-1,2-diol | [6] |

| Synonyms | 1,2-dihydroxy-3-isopropylaminopropane, 3-(Isopropylamino)propane-1,2-diol | [7] |

| CAS Number | 6452-57-9 (racemic) | [6] |

| 97988-45-9 ((R)-enantiomer) | [8] | |

| 90742-94-2 ((S)-enantiomer) | [9] | |

| Molecular Formula | C₆H₁₅NO₂ | [6] |

| Molecular Weight | 133.19 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 80 °C at 0.1 mm Hg | [10] |

| Solubility | Soluble in water | [7] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of an epoxide with isopropylamine. This method is efficient and widely used in industrial applications.

General Synthesis Pathway

A prevalent synthetic route involves the reaction of glycidol with isopropylamine. The lone pair of electrons on the nitrogen atom of isopropylamine attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the final product.

Caption: General Synthesis Workflow

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.[10]

Materials:

-

Glycidol (0.5 mole, 37 g)

-

Isopropylamine (0.6 mole, 35.4 g)

-

Reaction vessel with stirring capability

-

Vacuum evaporation apparatus

-

Distillation apparatus

Procedure:

-

In a suitable reaction vessel, combine glycidol (37 g, 0.5 mole) and isopropylamine (35.4 g, 0.6 mole).

-

Stir the mixture at 25°C overnight. The reaction is typically exothermic and may require initial cooling.

-

After the reaction is complete, evaporate the excess isopropylamine under reduced pressure (in vacuo).

-

Purify the resulting crude product by distillation. The product, this compound, is collected at a boiling point of 80°C under a vacuum of 0.1 mm Hg.

-

The yield of the product is approximately 53 g.

-

Confirm the structure of the purified product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[10] Elemental analysis should be consistent with the empirical formula C₆H₁₅NO₂.[10]

Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a crucial intermediate for the synthesis of beta-adrenergic receptor antagonists, commonly known as beta-blockers.[1]

Precursor to Beta-Blockers

This compound provides the necessary propanolamine backbone for a variety of widely prescribed beta-blockers, including metoprolol, which is used to manage cardiovascular conditions such as hypertension and angina pectoris.[1][11] The synthesis of these drugs often involves the reaction of this compound with a substituted phenol.

A Critical Reference Standard for Impurity Analysis

In addition to its role as a synthetic precursor, this compound is also a known impurity in the final drug product of metoprolol, designated as "Metoprolol EP Impurity N" in the European Pharmacopoeia.[3][12] Its presence can arise from the degradation of the drug substance.[12] Therefore, highly purified this compound serves as a vital analytical reference standard for the development and validation of chromatographic methods (e.g., HPLC) to detect and quantify this impurity in metoprolol formulations, ensuring the safety and quality of the final pharmaceutical product.[3]

Chiral Separation and Analysis

Given the stereospecific nature of the biological activity of many beta-blockers, the separation and analysis of the enantiomers of this compound and its derivatives are of utmost importance.

Methodologies for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed and effective technique for the separation of enantiomers.[13] Various types of CSPs, such as those based on cyclodextrins or polysaccharides, can be utilized to achieve baseline separation of the (R) and (S)-enantiomers.[14][15] Capillary electrophoresis (CE) with chiral selectors is another powerful technique for enantioseparation.[16]

The choice of analytical technique and specific method parameters depends on the specific requirements of the analysis, such as the scale of separation (analytical versus preparative) and the complexity of the sample matrix.[13][14]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[17] It is advisable to wear suitable protective clothing, including gloves and eye protection, to avoid contact with the skin and eyes.[17] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a significant class of cardiovascular drugs. Its unique chemical structure, characterized by both amine and diol functionalities and a chiral center, dictates its reactivity and its critical role in the stereospecific synthesis of pharmaceuticals. A thorough understanding of its chemical properties, synthesis, and analytical control is essential for researchers and professionals in the field of drug development and manufacturing to ensure the production of safe and effective medicines.

References

-

PrepChem. Synthesis of 3-(Isopropylamino)-1,2-propanediol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Pharmaceutical Purity: The Role of 3-(Isopropylamino)-1,2-Propanediol as a Reference Standard. [Link]

-

PubChem. This compound. [Link]

-

PubChem. This compound, (-)-. [Link]

-

PubMed. Quantitative analysis of this compound as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. [Link]

-

TÜBİTAK Academic Journals. Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 3-(Isopropylamino)-1,2-Propanediol: A Deep Dive into Its Chemical Synthesis Applications. [Link]

-

National Institutes of Health. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

-

PubChem. 3-Amino-1,2-propanediol. [Link]

-

MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

-

ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

Sources

- 1. 3-DIISOPROPYLAMINO-1,2-PROPANEDIOL(85721-30-8) 13C NMR spectrum [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 5. 3-(Isopropylamino)-1,2-Propanediol , ≥98% , 6452-57-9 - CookeChem [cookechem.com]

- 6. This compound | C6H15NO2 | CID 110857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 6452-57-9: this compound [cymitquimica.com]

- 8. (R)-3-ISOPROPYLAMINO-1,2-PROPANEDIOL | 97988-45-9 [chemicalbook.com]

- 9. This compound, (-)- | C6H15NO2 | CID 7019748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. Quantitative analysis of this compound as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 16. bio-rad.com [bio-rad.com]

- 17. This compound, (+)- | C6H15NO2 | CID 7019746 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-(Propan-2-ylamino)propane-1,2-diol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 3-(propan-2-ylamino)propane-1,2-diol (CAS: 6452-57-9), a key chemical intermediate. Recognizing the limited availability of comprehensive experimental data in public literature, this document synthesizes known information with established, rigorous methodologies for its full characterization. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide serves as an essential resource for researchers engaged in quality control, process optimization, and formulation development involving this compound.

Introduction and Molecular Identity

3-(Propan-2-ylamino)propane-1,2-diol is a secondary amino alcohol with a molecular structure that imparts both hydrophilic (diol) and moderately lipophilic (isopropylamino) characteristics. This amphiphilic nature makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), notably as an impurity or intermediate in the synthesis of beta-blockers like Metoprolol.[1] A precise understanding of its physicochemical properties is paramount for controlling reaction kinetics, ensuring purity, and predicting its behavior in biological systems.

This guide is structured to first present the foundational identifiers and computed properties of the molecule. Subsequently, it provides detailed, field-proven experimental protocols for the determination of its key physicochemical parameters, including melting and boiling points, solubility, partition coefficient (LogP), and acid dissociation constant (pKa). Finally, it addresses the structural confirmation through spectroscopic techniques.

Core Compound Identifiers

A consistent and accurate identification of a chemical entity is the bedrock of reproducible scientific research. The following table summarizes the primary identifiers for 3-(propan-2-ylamino)propane-1,2-diol.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-(propan-2-ylamino)propane-1,2-diol | [1] |

| CAS Number | 6452-57-9 | [1][2][3] |

| Molecular Formula | C₆H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 133.19 g/mol | [1][2][3] |

| Synonyms | 3-Isopropylamino-1,2-propanediol, 1,2-Dihydroxy-3-isopropylaminopropane, Metoprolol EP Impurity N | [1][2] |

Computed Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates of a molecule's properties. These predictions are instrumental in designing experiments, such as selecting appropriate solvent systems or pH ranges for analysis. The following properties have been computed based on the molecule's structure.

| Property | Computed Value | Source |

| XLogP3-AA (LogP) | -0.7 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 66.1 Ų | [1] |

Experimental Determination of Physicochemical Properties

The following sections detail the methodologies for the empirical validation of the compound's key characteristics. The protocols are designed to be self-validating and are grounded in standard pharmacopeial and organic chemistry practices.

Thermal Analysis: Melting and Boiling Point

Thermal transition points are critical indicators of a compound's purity and physical state under ambient conditions.

2.1.1. Boiling Point

A boiling point of 80 °C at a reduced pressure of 0.1 mm Hg has been reported.[4] The determination of the boiling point at atmospheric pressure or other pressures requires a robust experimental setup.

Protocol for Boiling Point Determination (Thiele Tube Method)

This micro-method is efficient for small sample quantities.

-

Sample Preparation : Place approximately 0.5 mL of 3-(propan-2-ylamino)propane-1,2-diol into a small test tube.

-

Capillary Insertion : Seal one end of a capillary tube using a flame. Place the capillary tube (sealed end up) into the test tube containing the sample.

-

Apparatus Setup : Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Insert the assembly into a Thiele tube filled with a suitable heating oil (e.g., mineral oil), ensuring the heat-transfer fluid is above the level of the sample but below the opening of the test tube.

-

Heating : Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube promotes convection, ensuring uniform heating.

-

Observation : As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Recording : The boiling point is the temperature at which the rapid, continuous stream of bubbles ceases, and the liquid just begins to be drawn back into the capillary tube upon cooling. This indicates that the vapor pressure of the sample equals the atmospheric pressure.

2.1.2. Melting Point

The melting point is a crucial parameter for solid-state characterization. Impurities typically depress and broaden the melting range.[5][6]

Protocol for Melting Point Determination (Capillary Method)

This is the most common and reliable method for determining the melting point of a crystalline solid.[5]

-

Sample Preparation : Ensure the sample is completely dry and finely powdered. Press the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the sealed end.

-

Apparatus Setup : Place the packed capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Optional) : If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range.[5]

-

Accurate Determination : For an accurate reading, begin heating at a rate of approximately 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point.

-

Observation and Recording : Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has liquefied (completion of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-1.5 °C).[5][6]

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and is essential for designing appropriate formulations and purification strategies.[1] The presence of both hydroxyl groups and an amino group suggests that 3-(propan-2-ylamino)propane-1,2-diol will be soluble in polar protic solvents like water and alcohols, with solubility likely decreasing in non-polar organic solvents.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7]

-

System Preparation : Add an excess amount of 3-(propan-2-ylamino)propane-1,2-diol to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, methanol) in a sealed vial.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation : Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF). Care must be taken to avoid sample loss due to adsorption to the filter.

-

Quantification : Accurately dilute the saturated supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Reporting : Express the solubility in units such as mg/mL or mol/L.

Caption: An overview of the workflow for the spectroscopic confirmation of 3-(propan-2-ylamino)propane-1,2-diol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. A GC-mass spectrum of 3-(propan-2-ylamino)propane-1,2-diol has been reported, confirming a molecular ion peak at m/z = 133, which corresponds to the compound's molecular weight. [8]

-

Expected Observation : The mass spectrum should show a molecular ion peak [M]⁺ at m/z 133. Common fragmentation patterns for amino alcohols include the loss of water (m/z 115) and cleavage alpha to the nitrogen or oxygen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH), the protons on the propane backbone (complex multiplets for the CH₂ and CH groups), and the exchangeable protons of the hydroxyl (OH) and amine (NH) groups.

-

¹³C NMR : The carbon NMR spectrum should show four distinct signals, corresponding to the two non-equivalent carbons of the isopropyl group and the two non-equivalent carbons of the propane-1,2-diol backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions :

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups.

-

A medium absorption band in the region of 3200-3500 cm⁻¹ for the N-H stretch of the secondary amine.

-

C-H stretching absorptions in the 2850-3000 cm⁻¹ region.

-

C-O stretching bands in the 1000-1250 cm⁻¹ region.

-

N-H bending may be observed around 1500-1650 cm⁻¹.

-

Conclusion

While 3-(propan-2-ylamino)propane-1,2-diol has a well-defined identity, a comprehensive public dataset of its experimental physicochemical properties is lacking. This guide bridges that gap by providing not only the established identifiers and computed values but also detailed, actionable protocols for its complete characterization. The methodologies outlined for thermal analysis, solubility, lipophilicity, and ionization constant determination, coupled with the principles of spectroscopic confirmation, provide a robust framework for any researcher or drug development professional working with this compound. Adherence to these systematic approaches will ensure data integrity, facilitate regulatory compliance, and accelerate the development of new chemical entities and pharmaceutical products.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

PubChem. (n.d.). This compound, (-)-. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

-

Bagoji, A. M., Magdum, P., & Nandibewoor, S. T. (2014). Oxidation of Acebutolol by Copper(III) Periodate Complex in Aqueous Alkaline Medium: A Kinetic and Mechanistic Approach. ResearchGate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(Isopropylamino)-1,2-propanediol. Retrieved from [Link]

- Jouyban, A. (2008).

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD.

-

ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

Pion Inc. (2024, January 16). Introduction to log P and log D in drug development. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(Isopropylamino)-1,2-propanediol. Retrieved from [Link]

Sources

- 1. This compound | C6H15NO2 | CID 110857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. scbt.com [scbt.com]

- 4. prepchem.com [prepchem.com]

- 5. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereoisomers of 3-Isopropylamino-1,2-propanediol

Executive Summary

This compound is a chiral amino alcohol that serves as a cornerstone in modern pharmaceutical synthesis. Its structure, possessing a critical stereocenter, gives rise to two non-superimposable enantiomers: (R)- and (S)-3-isopropylamino-1,2-propanediol. The stereochemistry of this molecule is of paramount importance as it directly dictates the pharmacological and toxicological profile of the active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive exploration of these stereoisomers, covering their synthesis, separation, and analysis. It is most notably recognized as a key intermediate in the production of widely used beta-adrenergic receptor antagonists, such as metoprolol, which are vital for managing cardiovascular conditions.[1] Furthermore, its presence as a specified degradation product and impurity (Metoprolol EP Impurity N) in metoprolol formulations underscores the critical need for precise analytical control in pharmaceutical quality assurance.[2][3] This document offers field-proven insights and detailed methodologies to empower researchers and drug development professionals in navigating the complexities of this versatile chiral building block.

Introduction: The Significance of Chirality

3-(Propan-2-ylamino)propane-1,2-diol, commonly known as this compound, is an organic compound featuring a propane-1,2-diol backbone with an isopropylamino group at the third carbon.[4][5] The presence of a chiral center at the second carbon (C2) means the molecule exists as a pair of enantiomers, (R) and (S), which are mirror images of each other.

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. This reality has propelled the "chiral switch," a paradigm shift in drug development from marketing racemic mixtures (a 1:1 mixture of both enantiomers) to developing single-enantiomer drugs. The ability to selectively synthesize or resolve the stereoisomers of this compound is therefore not merely an academic exercise but a critical requirement for producing safer and more effective medicines.[1]

Physicochemical Properties of Stereoisomers

A clear understanding of the fundamental properties of each stereoisomer is essential for their effective handling, synthesis, and analysis.

| Property | Racemic Mixture | (R)-(+)-Enantiomer | (S)-(-)-Enantiomer |

| IUPAC Name | 3-(propan-2-ylamino)propane-1,2-diol[4] | (2R)-3-(propan-2-ylamino)propane-1,2-diol[6] | (2S)-3-(propan-2-ylamino)propane-1,2-diol[7] |

| CAS Number | 6452-57-9[4] | 97988-45-9[6][8][9] | 90742-94-2[7] |

| Molecular Formula | C₆H₁₅NO₂[4] | C₆H₁₅NO₂[6] | C₆H₁₅NO₂[7] |

| Molar Mass | 133.19 g/mol [4] | 133.19 g/mol [6] | 133.19 g/mol |

| Synonyms | Metoprolol EP Impurity N[1][5] | (+)-3-isopropylamino-1,2-propanediol[6] | (-)-3-isopropylamino-1,2-propanediol[7] |

Stereoselective Synthesis Strategies

The primary goal in synthesizing the stereoisomers of this compound is to achieve a high enantiomeric excess (e.e.), ensuring the final product is enriched with the desired enantiomer.

Method 1: Chiral Pool Synthesis

Causality: This is one of the most direct and reliable strategies. It leverages readily available, enantiomerically pure starting materials from nature's "chiral pool." By starting with a molecule that already contains the desired stereocenter, the chirality is transferred to the final product, often with high fidelity. For this compound, enantiopure glycidol or epichlorohydrin are excellent precursors.[1] The reaction proceeds via a nucleophilic ring-opening of the epoxide by isopropylamine.

Objective: To synthesize the (R)-enantiomer via the ring-opening of (R)-glycidol.

Materials:

-

(R)-glycidol

-

Isopropylamine

-

Methanol (as solvent)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask, dissolve (R)-glycidol (1.0 eq) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add isopropylamine (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once complete, remove the excess isopropylamine and methanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield the final product.[10]

Sources

- 1. This compound | 6452-57-9 | Benchchem [benchchem.com]

- 2. Quantitative analysis of this compound as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H15NO2 | CID 110857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 6452-57-9: this compound [cymitquimica.com]

- 6. This compound, (+)- | C6H15NO2 | CID 7019746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, (-)- | C6H15NO2 | CID 7019748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-3-ISOPROPYLAMINO-1,2-PROPANEDIOL | 97988-45-9 [chemicalbook.com]

- 9. pschemicals.com [pschemicals.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Stereoisomers of 3-Isopropylamino-1,2-propanediol: A Comparative Analysis for Drug Development Professionals

Foreword: Chirality, The Double-Edged Sword of Pharmacology

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy and toxicological risk. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different biological activities. This guide focuses on two such enantiomers: (R)- and (S)-3-Isopropylamino-1,2-propanediol. While structurally simple, this chiral amino alcohol is a cornerstone intermediate in the synthesis of a class of blockbuster drugs known as β-adrenergic receptor antagonists (beta-blockers), including widely used medications like metoprolol and propranolol.[1][2][3]

Understanding the distinct properties and stereospecific synthesis of each enantiomer is paramount for any researcher in the cardiovascular drug development space. The biological activity of aryloxypropanolamine beta-blockers resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer is often significantly less active or may contribute to undesirable side effects.[4][5][6] This document provides a detailed comparative analysis of the (R)- and (S)-enantiomers, from stereoselective synthesis and analytical separation to their ultimate implications in pharmacology.

Physicochemical and Structural Properties: A Tale of Two Isomers

At a glance, the (R) and (S) enantiomers of 3-isopropylamino-1,2-propanediol share the same molecular formula, weight, and connectivity. However, their different spatial arrangements around the chiral center (C2) lead to distinct optical properties—the ability to rotate plane-polarized light in opposite directions. This fundamental difference is the basis for their differential interactions with other chiral molecules in a biological system, such as receptors and enzymes.

| Property | (R)-3-Isopropylamino-1,2-propanediol | (S)-3-Isopropylamino-1,2-propanediol | Racemic this compound |

| CAS Number | 97988-45-9[7][8] | 65086-36-4 | 6452-57-9[1] |

| Molecular Formula | C₆H₁₅NO₂[7][9] | C₆H₁₅NO₂ | C₆H₁₅NO₂[9][10] |

| Molecular Weight | 133.19 g/mol [7][9] | 133.19 g/mol | 133.19 g/mol [9][10] |

| Synonyms | (R)-3-(propan-2-ylamino)propane-1,2-diol | (S)-3-(propan-2-ylamino)propane-1,2-diol | (2RS)-3-[(1-Methylethyl)amino]propane-1,2-diol[3][11] |

| Appearance | Typically an off-white to pale yellow solid or viscous liquid[3][11] | Varies, often supplied as a solution | Colorless to pale yellow liquid[11] |

| Primary Application | Chiral auxiliary; intermediate for (R)-enantiomer drugs[12] | Key intermediate for (S)-beta-blockers (e.g., (S)-Metoprolol, (S)-Propranolol)[4][5][13] | Precursor for racemic drugs; analytical standard[1][2] |

Stereoselective Synthesis: Controlling the Chiral Center

The production of enantiomerically pure this compound is a critical first step in the synthesis of stereospecific beta-blockers. The goal is to avoid the formation of a racemic mixture, which would necessitate a costly and often inefficient chiral resolution step later in the process. The most common and industrially scalable strategies rely on the nucleophilic ring-opening of a chiral epoxide precursor by isopropylamine.[1]

The choice of the starting epoxide's stereochemistry directly dictates the stereochemistry of the final product. This is a classic example of leveraging a chiral pool strategy, where an readily available enantiopure starting material is used to transfer its chirality to the target molecule.[1]

Core Mechanism: Epoxide Ring-Opening

The reaction involves the nucleophilic attack of isopropylamine on one of the carbon atoms of the epoxide ring. Under neutral or basic conditions, this SN2 reaction preferentially occurs at the less sterically hindered terminal carbon atom, leading to the desired 1-amino-2-ol regiochemistry.

Caption: Stereoselective synthesis pathways.

Protocol 2.1: Synthesis of (S)-3-Isopropylamino-1,2-propanediol

This protocol describes a representative lab-scale synthesis starting from (R)-glycidol. The causality is clear: the stereochemistry of the starting material dictates the final product's configuration.

Materials:

-

(R)-Glycidol (1.0 eq)

-

Isopropylamine (1.2 eq)[14]

-

Methanol (as solvent)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve (R)-glycidol in methanol (approx. 5 mL per gram of glycidol).

-

Nucleophilic Addition: Cool the solution in an ice bath to 0-5 °C. Add isopropylamine dropwise to the stirred solution. Rationale: The excess of isopropylamine ensures the reaction goes to completion. The reaction is exothermic, so slow addition and cooling prevent side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (approx. 16 hours) to ensure complete conversion.[14] A simple reaction of glycidol with isopropylamine stirred at 25°C overnight is a known method.[14]

-

Solvent Removal: Remove the methanol and excess isopropylamine under reduced pressure using a rotary evaporator. Rationale: This step isolates the crude product.

-

Work-up & Extraction: Dissolve the resulting viscous residue in water and extract with diethyl ether (3x volumes) to remove any non-polar impurities. Discard the organic layer. Rationale: The product is a polar amino alcohol and will remain in the aqueous phase, while non-polar starting material remnants or side products will move to the ether phase.

-

Product Isolation: The aqueous layer containing the product can be concentrated, but for many subsequent steps, the aqueous solution itself can be used. For full isolation, lyophilization or careful distillation under high vacuum is required.[14]

-

Drying & Characterization: If extracted into an organic solvent after pH adjustment, the organic phase would be dried over anhydrous MgSO₄, filtered, and concentrated. The final product's identity and enantiomeric purity should be confirmed via NMR, Mass Spectrometry, and Chiral HPLC.

Note: To synthesize the (R)-enantiomer, simply substitute (S)-glycidol as the starting material.

The Pharmacological Divide: Why (S) is the Active Enantiomer

The primary pharmacological relevance of this compound is as a precursor to beta-blockers. When incorporated into the final drug structure (e.g., propranolol), the stereocenter from the propanediol backbone is preserved. This center is critical for the molecule's interaction with the β-adrenergic receptor.

The (S)-enantiomer of beta-blockers like propranolol is responsible for the vast majority of the receptor-blocking activity—in some cases being up to 100 times more potent than its (R)-counterpart.[4][5] The (R)-enantiomer is often considered "inactive" from a beta-blocking perspective, though it may possess other off-target activities, such as contraceptive effects in the case of (R)-propranolol.[4][5]

This stereoselectivity is a classic example of three-point attachment, where the hydroxyl group, the secondary amine, and the isopropyl group of the (S)-enantiomer align perfectly with complementary binding pockets in the receptor. The (R)-enantiomer, being a mirror image, cannot achieve this optimal fit, resulting in a significantly lower binding affinity.

Caption: Differential binding of enantiomers at a receptor.

Analytical Separation and Quality Control

Distinguishing between and quantifying the (R) and (S) enantiomers is impossible with standard chromatographic techniques. It requires a chiral environment that can differentially interact with each isomer. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold-standard technique for this purpose.[15][16][17]

CSPs are typically based on materials like cellulose or amylose derivatives coated on a silica support.[1] The intricate chiral structure of the stationary phase forms transient diastereomeric complexes with the enantiomers, leading to different retention times and, thus, separation.

Protocol 4.1: Chiral HPLC for Enantiomeric Purity Analysis

This protocol outlines a general workflow for determining the enantiomeric excess (e.e.) of a synthesized sample of this compound.

Workflow:

-

Sample Preparation: Accurately weigh and dissolve a sample of the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a standard of the racemic mixture for system suitability testing.

-

Instrumentation & Column:

-

Method Development (Isocratic):

-

Mobile Phase: A typical mobile phase for this class of compounds is a mixture of a non-polar solvent like n-hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: CAD or low wavelength UV (e.g., 210 nm).

-

-

Analysis & Quantification:

-

Inject the racemic standard to confirm that the column separates the two enantiomers into distinct peaks.

-

Inject the synthesized sample.

-

Calculate the enantiomeric excess (e.e.) using the peak areas of the (R) and (S) enantiomers: e.e. (%) = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100

-

Caption: Analytical workflow for chiral separation.

Conclusion for the Development Scientist

The cases of (R)- and (S)-3-Isopropylamino-1,2-propanediol are a quintessential illustration of stereochemistry's impact in drug development. For scientists and researchers in this field, the key takeaways are:

-

Stereochemistry Governs Activity: The desired β-adrenergic antagonism is overwhelmingly associated with the (S)-enantiomer. Development efforts must focus on producing this isomer in high enantiomeric purity.

-

Synthesis Dictates Purity: Employing stereoselective synthesis, primarily through the use of chiral precursors like (R)- or (S)-glycidol, is the most efficient and economical strategy. This "chiral approach" is superior to resolving a racemic mixture.

-

Rigorous Analysis is Non-Negotiable: Robust analytical methods, particularly chiral HPLC, are essential for quality control. They validate the success of the synthesis and ensure the final active pharmaceutical ingredient (API) meets stringent purity and safety standards, as this compound is a known impurity in metoprolol preparations.[1][2][18][19]

By understanding and controlling the chirality of this crucial intermediate, drug development professionals can more effectively design, synthesize, and commercialize safer and more efficacious cardiovascular therapies.

References

- Benchchem. (n.d.). This compound. Retrieved from a URL provided by the grounding tool.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Retrieved from a URL provided by the grounding tool.

- Scribd. (n.d.). Propranolol. Retrieved from a URL provided by the grounding tool.

- Journal of Sciences, Islamic Republic of Iran. (n.d.). A Facile Synthesis of (S) – (-) – Propranolol. Retrieved from a URL provided by the grounding tool.

- PubMed. (n.d.). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Retrieved from a URL provided by the grounding tool.

-

PrepChem.com. (n.d.). Synthesis of 3-(Isopropylamino)-1,2-propanediol. Retrieved from [Link]

- Biosynth. (n.d.). 3-Isopropylamino)-1,2-propanediol. Retrieved from a URL provided by the grounding tool.

-

ResearchGate. (n.d.). Scheme 1. Synthesis of (S)-isomer of Propranolol using acid catalysed.... Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Leveraging 3-(Isopropylamino)-1,2-Propanediol: A Deep Dive into Its Chemical Synthesis Applications. Retrieved from [Link]

-

Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

-

MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2025). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. Retrieved from [Link]

-

PubMed. (2019). Quantitative analysis of this compound as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Retrieved from [Link]

-

National Institutes of Health. (2019). Quantitative analysis of this compound as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Retrieved from [Link]

Sources

- 1. This compound | 6452-57-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-(ISOPROPYLAMINO)-1,2-PROPANEDIOL | 6452-57-9 [chemicalbook.com]

- 4. jocpr.com [jocpr.com]

- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 6. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Isopropylamino)-1,2-propanediol | 97988-45-9 | FI29791 [biosynth.com]

- 8. (R)-3-ISOPROPYLAMINO-1,2-PROPANEDIOL | 97988-45-9 [chemicalbook.com]

- 9. This compound | C6H15NO2 | CID 110857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. CAS 6452-57-9: this compound [cymitquimica.com]

- 12. chemimpex.com [chemimpex.com]

- 13. scribd.com [scribd.com]

- 14. prepchem.com [prepchem.com]

- 15. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative analysis of this compound as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of this compound as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PMC [pmc.ncbi.nlm.nih.gov]

The Keystone of Cardiac Selectivity: A Technical Guide to the Biological Significance of 3-Isopropylamino-1,2-propanediol Chirality

Foreword: Beyond the Racemate – Precision in Propanolamines

In the landscape of cardiovascular drug development, the aryloxyaminopropanolamine scaffold is a recurring motif, central to the therapeutic success of beta-adrenergic receptor antagonists, or beta-blockers. Within this critical class of pharmaceuticals, the seemingly simple molecule, 3-Isopropylamino-1,2-propanediol, plays a pivotal role. It is not merely a synthetic intermediate but a chiral keystone, the stereochemical integrity of which dictates the efficacy and safety of the final drug product. This technical guide delves into the profound biological significance of the chirality of this compound, providing an in-depth perspective for researchers, scientists, and drug development professionals. We will explore the stereochemical nuances, the stark differences in biological activity between its enantiomers, and the rigorous analytical methodologies required to ensure stereochemical purity.

The Chiral Center: A Locus of Biological Specificity

This compound possesses a single stereocenter at the second carbon of the propanediol backbone. This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Caption: The (R) and (S) enantiomers of this compound.

While these enantiomers share identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of biological systems, such as receptors and enzymes, are profoundly different. This stereoselectivity is the cornerstone of modern pharmacology.

The Biological Imperative: Why Chirality Matters in Beta-Blockers

The primary significance of this compound lies in its role as a crucial building block for a multitude of beta-blockers, including metoprolol and propranolol.[1] The therapeutic action of these drugs is mediated by their binding to beta-adrenergic receptors, which are chiral G-protein coupled receptors.

It is a well-established principle in pharmacology that the biological activity of chiral drugs often resides predominantly in one enantiomer, known as the eutomer, while the other enantiomer, the distomer, may be less active, inactive, or even contribute to undesirable side effects.[2] In the case of beta-blockers derived from this compound, the (S)-enantiomer is consistently the eutomer, exhibiting significantly higher affinity for beta-adrenergic receptors.[2][3][4] For instance, the (S)-isomer of propranolol is 60 to 100 times more active than the (R)-form.[5] This pronounced stereoselectivity underscores the critical importance of utilizing the enantiomerically pure (S)-3-Isopropylamino-1,2-propanediol in the synthesis of these life-saving medications.

While the biological activity of the this compound intermediate itself is not extensively documented, its stereochemistry is paramount as it dictates the final stereoconfiguration of the active pharmaceutical ingredient. The use of a racemic mixture of the intermediate would necessitate a costly and often inefficient chiral separation of the final drug product. Therefore, the strategic use of enantiopure (S)-3-Isopropylamino-1,2-propanediol is a cornerstone of efficient and safe beta-blocker manufacturing.[1]

Enantioselective Synthesis and Chiral Separation: Ensuring Stereochemical Purity

Given the biological imperative for the (S)-enantiomer, significant research has been dedicated to the development of enantioselective synthetic routes and efficient chiral separation methods for this compound.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches:

-

Chiral Pool Synthesis: This method utilizes readily available and enantiomerically pure starting materials. For example, the reaction of isopropylamine with (R)-glycidol will yield (S)-3-Isopropylamino-1,2-propanediol.[1]

-

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in the reaction of achiral starting materials. This approach is often more atom-economical and is a subject of ongoing research.

-

Enzymatic Resolution: Biocatalysis, employing enzymes like lipases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[6]

A common synthetic route involves the reaction of glycidol with isopropylamine.[7][8]

Caption: Synthesis of this compound.

Chiral Separation Methodologies

When a racemic mixture of this compound is produced, or for the purpose of quality control, efficient chiral separation techniques are essential. High-Performance Liquid Chromatography (HPLC) is the most widely employed method for this purpose.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Column Selection: A chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating amino alcohols.[4]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol). The addition of a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) is often necessary to improve peak shape and resolution for basic analytes.

-

Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the analyte lacks a strong chromophore.

-

-

Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

| Parameter | Typical Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Provides a chiral environment for differential interaction with the enantiomers. |

| Mobile Phase | Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1 v/v/v) | Balances solvent strength and provides necessary basic modifier for good peak shape. |

| Flow Rate | 1.0 mL/min | Optimizes separation efficiency and analysis time. |

| Temperature | 25°C | Ensures reproducible retention times. |

| Detection | UV at 215 nm | Allows for sensitive detection of the analyte. |

Assessing Biological Activity: In Vitro Receptor Binding Assays

To empirically determine the biological significance of the chirality of this compound, or any of its derivatives, in vitro receptor binding assays are indispensable. These assays quantify the affinity of a compound for a specific receptor.

Experimental Protocol: Beta-Adrenergic Receptor Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the beta-adrenergic receptor of interest (e.g., β1 or β2).

-

Radioligand Selection: A radiolabeled antagonist with high affinity for the receptor is used (e.g., [³H]dihydroalprenolol).[7]

-

Assay Buffer: A physiological buffer (e.g., Tris-HCl) containing appropriate ions (e.g., MgCl₂) is used.

-

Competition Binding:

-

Incubate the receptor-containing membranes with a fixed concentration of the radioligand.

-

In parallel incubations, add increasing concentrations of the unlabeled test compounds (i.e., (R)- and (S)-3-Isopropylamino-1,2-propanediol).

-

-

Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC₅₀ value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

A significantly lower Ki value for one enantiomer over the other provides direct evidence of stereoselective binding and, by extension, biological significance.

Caption: Workflow for a radioligand receptor binding assay.

Concluding Remarks: From Chiral Intermediate to Clinical Success

The biological significance of the chirality of this compound is not defined by its own intrinsic pharmacological activity, which is likely low, but by its critical role as a stereochemically defined precursor to a generation of life-saving beta-blocker medications. The profound stereoselectivity of beta-adrenergic receptors necessitates the use of the enantiomerically pure (S)-isomer to ensure therapeutic efficacy and minimize the potential for off-target effects and metabolic burden associated with the less active (R)-isomer.

For researchers and professionals in drug development, a thorough understanding of the principles of stereochemistry, coupled with robust analytical and bioassay methodologies, is paramount. The case of this compound serves as a powerful reminder that in the world of pharmacology, the three-dimensional arrangement of atoms is not a subtle detail but a fundamental determinant of biological function.

References

-

PrepChem.com. Synthesis of 3-(Isopropylamino)-1,2-propanediol. Available from: [Link]

-

Stoschitzky, K., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 683. Available from: [Link]

-

Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. Available from: [Link]

-

DeMarco, K. R., et al. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. Available from: [Link]

-

Holleran, E. A., et al. (2010). Near-instant surface-selective fluorogenic protein quantification using sulfonated triarylmethane dyes and fluorogen activating proteins. PLoS ONE, 5(9), e12861. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. Available from: [Link]

-

Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. Available from: [Link]

-

He, L., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 438. Available from: [Link]

-

Kobilka, B. K., et al. (2011). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 2(10), 749-753. Available from: [Link]

-

PrepChem.com. Synthesis of 3-(Isopropylamino)-1,2-propanediol. Available from: [Link]

-

Innoprot. beta2 adrenoceptor Assay. Available from: [Link]

-

Kobilka, B. K., et al. (2011). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 2(10), 749-753. Available from: [Link]

-

Waters Corporation. Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Available from: [Link]

-

Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. Available from: [Link]

-

PubChem. This compound, (-)-. National Center for Biotechnology Information. Available from: [Link]

-

Chiralpedia. Chiral HPLC separation: strategy and approaches. Available from: [Link]

-

Irie, M., & Toda, F. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry, 11(11), 1367. Available from: [Link]

-

Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

-

West Virginia University School of Medicine. Chiral Drug Separation. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 3-(Isopropylamino)-1,2-Propanediol: A Deep Dive into Its Chemical Synthesis Applications. Available from: [Link]

-

ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available from: [Link]

Sources

- 1. This compound | 6452-57-9 | Benchchem [benchchem.com]

- 2. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 4. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. jmedchem.com [jmedchem.com]

- 7. In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

The Architect of Adrenergic Antagonism: A Technical Guide to 3-Isopropylamino-1,2-propanediol in Beta-Blocker Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases. The efficacy of many of these critical therapeutic agents is intrinsically linked to a common structural motif, often introduced through the versatile precursor, 3-Isopropylamino-1,2-propanediol. This technical guide provides a comprehensive exploration of the synthesis of key beta-blockers, including propranolol, atenolol, and metoprolol, with a focus on the pivotal role of this compound and its synthetic equivalents. We will delve into the underlying reaction mechanisms, present detailed experimental protocols, and offer comparative data to inform process optimization and drug development efforts. This guide is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, providing both foundational knowledge and practical insights into the synthesis of this vital class of drugs.

Introduction: The Significance of the Propanolamine Backbone

The pharmacological activity of a vast number of beta-blockers is conferred by a characteristic aryloxypropanolamine side chain. This structural feature, essential for binding to beta-adrenergic receptors, is frequently constructed using this compound or by introducing the isopropylamino-propanediol moiety in a stepwise manner. The versatility of this precursor lies in its dual functionality: a secondary amine that can act as a nucleophile and a diol that can be chemically manipulated or is a product of a preceding epoxide ring-opening reaction.

Understanding the synthesis and manipulation of this key structural unit is paramount for the efficient and scalable production of beta-blockers. This guide will dissect the common synthetic strategies, emphasizing the chemical principles that govern the choice of reagents, catalysts, and reaction conditions.

General Synthetic Strategy: A Two-Stage Approach

The synthesis of many aryloxypropanolamine beta-blockers can be conceptually divided into two primary stages:

-

Formation of a Glycidyl Ether Intermediate: This step typically involves the Williamson ether synthesis, where a phenolic starting material is reacted with an epoxide-containing electrophile, most commonly epichlorohydrin, in the presence of a base. This reaction establishes the aryloxy ether linkage and introduces the reactive epoxide ring.

-

Nucleophilic Ring-Opening of the Epoxide: The glycidyl ether intermediate is then subjected to a nucleophilic attack by an amine, which opens the epoxide ring to form the desired amino alcohol side chain. In the context of this guide, the nucleophile is isopropylamine, which directly installs the characteristic isopropylamino group found in many beta-blockers. The reaction of the glycidyl ether with isopropylamine in situ generates the this compound backbone attached to the aryloxy group.

The following sections will provide detailed examinations of this general strategy as applied to the synthesis of propranolol, atenolol, and metoprolol.

Synthesis of Propranolol: A Case Study

Propranolol, a non-selective beta-blocker, is a widely used therapeutic agent for conditions such as hypertension, angina pectoris, and cardiac arrhythmias. Its synthesis serves as a classic example of the two-stage strategy.

Reaction Pathway

The synthesis of propranolol typically proceeds via the reaction of 1-naphthol with epichlorohydrin to form 3-(1-naphthyloxy)-1,2-epoxypropane, followed by the ring-opening of this epoxide with isopropylamine.[1]

"1-Naphthol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Epichlorohydrin" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3-(1-Naphthyloxy)-1,2-epoxypropane" [fillcolor="#FBBC05"]; "Isopropylamine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Propranolol" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"1-Naphthol" -> "3-(1-Naphthyloxy)-1,2-epoxypropane" [label="Base (e.g., NaOH, KOH)"]; "Epichlorohydrin" -> "3-(1-Naphthyloxy)-1,2-epoxypropane"; "3-(1-Naphthyloxy)-1,2-epoxypropane" -> "Propranolol" [label="Catalyst (e.g., Triethylamine)"]; "Isopropylamine" -> "Propranolol"; }

Caption: General Synthesis of Propranolol.Experimental Protocols

Step 1: Synthesis of 3-(1-Naphthyloxy)-1,2-epoxypropane

A common procedure involves the reaction of 1-naphthol with epichlorohydrin in the presence of a base and a phase transfer catalyst.

-

Procedure:

-

Weigh 1-naphthol (1.0 mol), benzyltriethylammonium chloride (0.05 mol), and epichlorohydrin (3.0 mol) and add to a reaction vessel.

-

Stir and heat the mixture to 50°C until the solids dissolve.

-

Slowly add a 30% aqueous solution of NaOH (1.5 mol) dropwise over 1 hour while maintaining the temperature at 50°C.

-

Continue stirring at 50°C for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and allow the layers to separate.

-

The organic layer is washed with water and then concentrated under reduced pressure to yield the crude 3-(1-naphthyloxy)-1,2-epoxypropane.

-

Step 2: Synthesis of Propranolol

The epoxide intermediate is then reacted with isopropylamine in the presence of a catalyst.

-

Procedure:

-

Dissolve 3-(1-naphthyloxy)-1,2-epoxypropane (0.8 mol) and isopropylamine (1.6 mol) in toluene.

-

Add N,N-diisopropylethylamine (0.2 mol) dropwise over 30 minutes.

-

Heat the reaction mixture to 45°C and maintain for 4 hours, monitoring by TLC.

-

Upon completion, cool the mixture to 5°C to precipitate the product.

-

Filter the solid and dry to obtain the crude propranolol.[2]

-

The crude product can be purified by recrystallization from a suitable solvent system such as toluene/hexane.[1]

-

Quantitative Data

| Parameter | Step 1 Yield | Step 2 Yield | Overall Purity (HPLC) | Reference |

| Route 1 | 94.1% | 91.3% | 99.1% | [2] |

| Route 2 | - | 93.8% | 99.3% | [1] |

Synthesis of Atenolol: A Cardioselective Approach

Atenolol is a selective β1 receptor antagonist, making it a valuable therapeutic for hypertension with a reduced risk of certain side effects associated with non-selective beta-blockers. Its synthesis also follows the general two-stage strategy, starting from a different phenolic precursor.

Reaction Pathway

The synthesis of atenolol begins with 4-hydroxyphenylacetamide, which is reacted with epichlorohydrin to form the corresponding glycidyl ether. This intermediate then undergoes a nucleophilic ring-opening reaction with isopropylamine.[3]

"4-Hydroxyphenylacetamide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Epichlorohydrin" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Glycidyl Ether Intermediate" [fillcolor="#FBBC05"]; "Isopropylamine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Atenolol" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Hydroxyphenylacetamide" -> "Glycidyl Ether Intermediate" [label="Base/Catalyst"]; "Epichlorohydrin" -> "Glycidyl Ether Intermediate"; "Glycidyl Ether Intermediate" -> "Atenolol"; "Isopropylamine" -> "Atenolol"; }

Caption: General Synthesis of Atenolol.Experimental Protocols

Sustainable One-Pot Synthesis in Deep Eutectic Solvents (DES)

A greener approach to atenolol synthesis utilizes a deep eutectic solvent as both the solvent and catalyst.

-

Procedure:

-

To a reaction vessel containing a choline chloride:ethylene glycol (ChCl:EG) deep eutectic solvent (1:2 molar ratio), add 2-(4-hydroxyphenyl)acetamide (1.0 equiv.).

-

Stir the mixture at 40°C until the amide dissolves.

-

Add epichlorohydrin (1.5 equiv.) dropwise and continue stirring at 40°C for 6 hours.

-

Remove unreacted epichlorohydrin under reduced pressure.

-

To the same reaction mixture, add isopropylamine (3.0 equiv.) dropwise and continue stirring at 40°C for another 6 hours.

-

Remove excess isopropylamine under reduced pressure.

-

Add water to the reaction mixture to precipitate the atenolol as a white solid.

-

Filter, wash with water, and dry the product.[3]

-

Quantitative Data

| Parameter | Overall Yield | Purity (GC-MS) | Reference |

| DES-based Synthesis | 95% | >98% | [3] |

Synthesis of Metoprolol: Chirality and Selectivity

Metoprolol is another cardioselective beta-blocker widely used to treat cardiovascular conditions. The synthesis of metoprolol can be achieved through various routes, including a direct approach utilizing this compound as a starting material.

Reaction Pathway for (S)-Metoprolol

A key route to the enantiomerically pure (S)-metoprolol involves the use of (S)-3-isopropylamino-1,2-propanediol.

"(R)-3-chloro-1,2-propanediol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Isopropylamine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "(S)-3-isopropylamino-1,2-propanediol" [fillcolor="#FBBC05"]; "4-(2-methoxyethyl)phenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "(S)-Metoprolol" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"(R)-3-chloro-1,2-propanediol" -> "(S)-3-isopropylamino-1,2-propanediol"; "Isopropylamine" -> "(S)-3-isopropylamino-1,2-propanediol"; "(S)-3-isopropylamino-1,2-propanediol" -> "(S)-Metoprolol" [label="Reaction with activated phenol derivative"]; "4-(2-methoxyethyl)phenol" -> "(S)-Metoprolol"; }

Caption: Synthesis of (S)-Metoprolol.Experimental Protocols

Step 1: Synthesis of (S)-3-isopropylamino-1,2-propanediol

-

Procedure:

-

Add (R)-3-chloro-1,2-propanediol (40.7 mol) to a reaction vessel and cool to 10°C.

-

Add isopropylamine (284 mol) over 30 minutes.

-

Heat the mixture to 40°C and stir for 14 hours.

-

Increase the temperature to 45°C and stir for an additional 6 hours.

-

Work-up of the reaction mixture yields the oily (S)-3-isopropylamino-1,2-propanediol.[4]

-

Step 2: Synthesis of (S)-Metoprolol

The synthesis from (S)-3-isopropylamino-1,2-propanediol can proceed through its conversion to an oxazolidinone intermediate.

-

Procedure:

-

React (S)-3-isopropylamino-1,2-propanediol with a chloroformic acid ester to form (S)-5-hydroxymethyl-3-isopropyloxazolidin-2-one.

-

This intermediate is then reacted with 4-(2-methoxyethyl)phenol under basic conditions.

-

The resulting oxazolidinone is hydrolyzed to yield (S)-metoprolol.[4]

-

Quantitative Data

A patent describing this process reports a final yield of 76% for the (S)-metoprolol base from the oxazolidinone intermediate, with a purity of 90% by Gas Chromatography (GC).[4]

Purification and Characterization

The final step in the synthesis of beta-blockers is purification to meet stringent pharmaceutical standards.

-

Crystallization: This is a common method for purifying the final product. The choice of solvent is critical and is often an alcohol or a mixture of solvents like toluene and hexane.[1][5] The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[5]

-

Chromatography: For highly pure compounds or for the separation of enantiomers, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful method for separating the (R) and (S) enantiomers of beta-blockers.[6][7][8]

Conclusion

This compound and the synthetic strategies that construct this moiety are central to the production of a wide array of beta-blockers. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and effective purification techniques are essential for the development of efficient, scalable, and sustainable manufacturing processes for these life-saving drugs. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the pharmaceutical industry to build upon, fostering innovation in the synthesis and development of beta-adrenergic antagonists.

References

- A Facile Synthesis of (S) – (-) – Propranolol. (2003). Journal of Sciences, Islamic Republic of Iran, 14(1), 17-19.

- CN103739512A - Method for preparing (S) -atenolol. (2014).

- CN104961642A - Novel propranolol synthesis method. (2015).

- CN113511979A - Synthesis method and application of propranolol. (2021).

- Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. (2023). Research Journal of Pharmacy and Technology, 16(11), 5345-5351.

- EP 0339006 B1 - Process for preparing S-metoprolol and intermediates therefor. (1993).

- Facile Synthesis of Propranolol and Novel Derivatives. (2020). Journal of Chemistry, 2020, 9597426.

- In-Depth Technical Guide to the Synthesis of Propranolol Glycol for Research Applic